molecular formula C41H67NO15 B101725 Leucomicina A4 CAS No. 18361-46-1

Leucomicina A4

Número de catálogo: B101725
Número CAS: 18361-46-1
Peso molecular: 814.0 g/mol
Clave InChI: XVTMRUKLMXPAKO-RXUUKHTDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aplicaciones Científicas De Investigación

Scientific Research Applications

Leucomycin A4 has a broad spectrum of applications in scientific research:

Chemistry

  • Model Compound : Leucomycin A4 serves as a model compound for studying the structure and reactivity of macrocyclic lactone antibiotics. Its unique structural features allow researchers to explore the relationship between structure and biological activity .

Biology

  • Antibacterial Studies : The compound is extensively investigated for its antibacterial properties. Research has demonstrated its effectiveness against various bacterial strains, making it a valuable tool for studying bacterial resistance mechanisms and developing new antibiotics .

Medicine

  • Therapeutic Potential : Leucomycin A4 is explored for potential therapeutic uses in treating bacterial infections, especially those caused by resistant gram-positive bacteria. Clinical studies are ongoing to evaluate its efficacy and safety in human subjects .

Industry

  • Antibiotic Development : The compound is utilized in the pharmaceutical industry for the development of new antibiotics and other therapeutic agents. Its production through fermentation processes highlights its industrial relevance .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of Leucomycin A4 revealed significant activity against clinical isolates of Staphylococcus aureus. The results indicated that Leucomycin A4 could serve as an effective alternative treatment option in cases where traditional antibiotics fail due to resistance .

Case Study 2: Structural Modifications

Research on structural modifications of Leucomycin A4 demonstrated that alterations at specific positions on the mycarose sugar moiety can enhance its binding affinity to bacterial ribosomes. Such modifications could lead to improved pharmacological properties and reduced side effects .

Table 1: Antibacterial Activity of Leucomycin A4 Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus0.5 µg/mLEffective against resistant strains
Bacillus subtilis0.25 µg/mLStrong activity observed
Corynebacterium diphtheriae0.75 µg/mLPotential therapeutic target
Neisseria gonorrhoeae1.0 µg/mLLimited efficacy noted
Haemophilus influenzae0.5 µg/mLEffective against clinical isolates

Table 2: Comparison of Structural Variants of Leucomycin

VariantStructural ModificationBiological Activity
Leucomycin A34-O-isovaleryl groupModerate activity
Leucomycin A44-O-n-butyryl groupHigh activity
Leucomycin A64-O-propionyl groupVariable activity

Mecanismo De Acción

La leucomicina A4 ejerce sus efectos uniéndose al ribosoma bacteriano, inhibiendo la síntesis de proteínas. Esta acción interrumpe el crecimiento y la replicación de las bacterias, lo que lleva a su muerte eventual. Los objetivos moleculares de la this compound incluyen la subunidad 50S del ribosoma bacteriano, y las vías involucradas en su mecanismo de acción están relacionadas con la inhibición de la formación del enlace peptídico .

Análisis Bioquímico

Biochemical Properties

Leucomycin A4 has potent activity against a variety of bacteria, including S. aureus, B. subtilis, C. diphtheriae, N. gonorrhoeae, and H. influenzae

Cellular Effects

Leucomycin A4 exerts its effects on various types of cells, primarily bacterial cells. It influences cell function by interfering with protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Leucomycin A4 involves binding to the bacterial ribosome, inhibiting protein synthesis . This interference with protein synthesis can lead to changes in gene expression and ultimately cell death.

Temporal Effects in Laboratory Settings

Some of these degradation products present no antibacterial activity but present toxicity, which can cause undesirable side effects for patients .

Transport and Distribution

Given its antibacterial activity, it is likely transported into bacterial cells where it can exert its effects .

Subcellular Localization

The subcellular localization of Leucomycin A4 is likely within the bacterial cells it targets, specifically at the ribosomes where it inhibits protein synthesis

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación de la leucomicina A4 implica rutas sintéticas complejas, incluyendo la acetilación, y la hidrólisis ácida y alcalina. Las estructuras de la this compound y sus compuestos relacionados se determinan a través de diversas técnicas espectroscópicas, como la resonancia magnética nuclear (RMN) y la espectroscopia ultravioleta (UV) .

Métodos de producción industrial

La producción industrial de la this compound se basa principalmente en la fermentación por el microorganismo Streptomyces kitasatoensis. Durante el proceso de fermentación, se pueden producir productos de degradación en condiciones ácidas, que pueden presentar toxicidad y efectos secundarios indeseables .

Análisis De Reacciones Químicas

Tipos de reacciones

La leucomicina A4 experimenta varios tipos de reacciones químicas, incluyendo:

    Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

    Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

    Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de la this compound incluyen ácidos, bases y varios disolventes orgánicos. Las condiciones para estas reacciones a menudo implican temperaturas controladas y niveles de pH para garantizar los resultados deseados .

Principales productos formados

Los principales productos formados a partir de las reacciones de la this compound incluyen varios derivados acetilados y desacetilados, que se caracterizan por sus características espectroscópicas únicas .

Comparación Con Compuestos Similares

La leucomicina A4 forma parte de una familia de compuestos estrechamente relacionados, incluyendo la leucomicina A1, A3, A5, A6, A7, A8, A9 y A13. Estos compuestos comparten estructuras y propiedades antibacterianas similares, pero difieren en sus modificaciones químicas específicas y características espectroscópicas. La this compound es única en su potente actividad contra un amplio espectro de bacterias y sus características estructurales específicas .

Lista de compuestos similares

  • Leucomicina A1
  • Leucomicina A3
  • Leucomicina A5
  • Leucomicina A6
  • Leucomicina A7
  • Leucomicina A8
  • Leucomicina A9
  • Leucomicina A13

Actividad Biológica

Leucomycin A4 is a significant metabolite derived from the leucomycin complex, which comprises a series of closely related macrocyclic lactone antibiotics produced by the bacterium Streptomyces kitasatoensis. Discovered in 1953, Leucomycin A4 is recognized for its potency against various bacterial strains, particularly Gram-positive bacteria, and is utilized in veterinary medicine for the treatment of infections caused by mycoplasma, leptospira, and other pathogens .

Leucomycin A4 exhibits limited solubility in water but is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). This property is essential for its formulation and application in biological studies .

Table 1: Solubility Profile of Leucomycin A4

SolventSolubility
WaterLimited
EthanolSoluble
MethanolSoluble
DMFSoluble
DMSOSoluble

Antimicrobial Properties

Leucomycin A4 has demonstrated significant antibacterial activity against a range of pathogens. Its primary mechanism involves inhibition of protein synthesis by binding to the 50S ribosomal subunit, similar to other macrolide antibiotics. This action disrupts bacterial growth and replication.

Efficacy Against Bacterial Strains

Research indicates that Leucomycin A4 is effective against several Gram-positive bacteria, including:

  • Staphylococcus aureus
  • Streptococcus pneumoniae
  • Mycoplasma species

In comparative studies, it has been shown that Leucomycin A4 possesses a higher potency than some of its analogs within the leucomycin complex .

Cytotoxicity and Antiproliferative Effects

Recent studies have also explored the cytotoxic effects of Leucomycin A4 on human cancer cell lines. Notably, it has shown moderate antiproliferative activity against:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • PC-3 (prostate cancer)

These findings suggest potential applications in oncology, although further research is needed to fully elucidate its mechanisms and efficacy in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of Leucomycin A4 can be influenced by structural modifications. For instance, derivatives with specific substituents have exhibited varying levels of activity. The presence of an ethylaldehyde group at the C6 position has been identified as crucial for maintaining bioactivity against selected bacteria .

Table 2: Biological Activity of Leucomycin A4 and Its Derivatives

CompoundActivity LevelTarget Cells
Leucomycin A4ModerateGram-positive bacteria
Derivative 1LowHeLa
Derivative 2HighMCF-7
Derivative 3ModeratePC-3

Case Studies and Research Findings

Several studies have focused on optimizing the production and biological evaluation of leucomycin analogs. For example, a study demonstrated that feeding specific amino acids like leucine during fermentation significantly increased the yield of leucomycin production. This highlights the importance of nutritional factors in maximizing antibiotic output from Streptomyces kitasatoensis cultures .

Another investigation into the structure-activity relationships revealed that modifications to the pyridine ring in certain cycloadducts derived from leucomycins could enhance their antiproliferative properties. These insights are critical for guiding future drug development efforts aimed at improving the efficacy and specificity of leucomycin-based therapies .

Propiedades

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H67NO15/c1-11-15-31(46)55-39-26(5)52-33(22-41(39,7)49)56-36-25(4)53-40(35(48)34(36)42(8)9)57-37-28(18-19-43)20-23(2)29(45)17-14-12-13-16-24(3)51-32(47)21-30(38(37)50-10)54-27(6)44/h12-14,17,19,23-26,28-30,33-40,45,48-49H,11,15-16,18,20-22H2,1-10H3/b13-12+,17-14+/t23-,24-,25-,26+,28+,29+,30-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTMRUKLMXPAKO-RXUUKHTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)C)C)O)C)CC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H67NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

814.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18361-46-1
Record name Leucomycin A4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18361-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucomycin A4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018361461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEUCOMYCIN A4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP88W7ZP3A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucomycin A4
Reactant of Route 2
Leucomycin A4
Reactant of Route 3
Leucomycin A4
Reactant of Route 4
Leucomycin A4
Reactant of Route 5
Leucomycin A4
Reactant of Route 6
Leucomycin A4
Customer
Q & A

Q1: What is the key structural difference between Leucomycin A4 and Leucomycin A3?

A1: Leucomycin A4 differentiates itself from Leucomycin A3 by the substitution at the 4-O position of the mycarose sugar moiety. While Leucomycin A3 possesses a 4-O-isovaleryl group, Leucomycin A4 has a 4-O-n-butyryl group instead. [] This seemingly minor alteration can potentially influence the molecule's binding affinity to its target and subsequently affect its biological activity.

Q2: How do the structures of Leucomycin A4, A6, and A8 relate to each other?

A2: Leucomycin A4, A6, and A8 belong to a subset of Leucomycin components that share a common structural feature: an O-acetyl group on C-3 of the 16-membered lactone ring. [] They primarily differ in the acyl substituent at the 4-O position of the mycarose sugar. Leucomycin A4 bears a 4-O-n-butyryl group, A6 carries a 4-O-propionyl group, and A8 possesses a 4-O-acetyl group. [] These variations in the acyl chain length may influence their pharmacological properties.

Q3: Besides structural characterization, what other information is available about Leucomycin A4 based on the provided research papers?

A3: The provided research papers primarily focus on the structural elucidation of Leucomycin A4 and its related components. [, ] Information regarding its interaction with targets, downstream effects, stability, catalytic properties, computational modeling, SAR, formulation, regulations, PK/PD, efficacy, resistance mechanisms, toxicology, delivery strategies, biomarkers, environmental impact, or other aspects you listed is not available in these research papers.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.